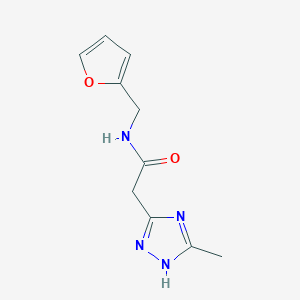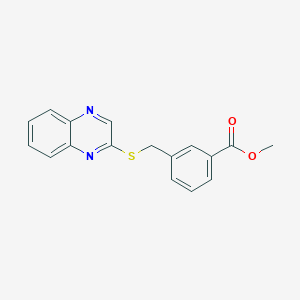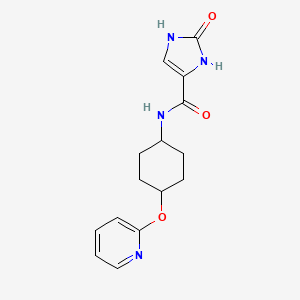![molecular formula C17H19ClN2O3 B2730555 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1333707-79-1](/img/structure/B2730555.png)
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide, also known as CPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic lactam derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is not fully understood, but it is thought to involve modulation of the activity of certain ion channels in the brain, including the voltage-gated sodium channel and the GABA-A receptor. By modulating the activity of these channels, this compound may be able to reduce the excitability of neurons and prevent the onset of seizures and other neurological disorders.
Biochemical and Physiological Effects
In addition to its anticonvulsant effects, this compound has been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, including GABA and glutamate, in the brain. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as multiple sclerosis and other autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is its potent anticonvulsant activity, which makes it a valuable tool for studying the mechanisms of seizure activity and developing new treatments for epilepsy and other neurological disorders. However, this compound also has some limitations as a research tool, including its relatively complex synthesis and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide and its derivatives. For example, further studies could explore the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers could investigate the potential of this compound as a tool for studying the role of ion channels in the brain and developing new treatments for neurological disorders. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide involves the reaction of 3-chlorophenylacetic acid with 8-cyano-1,4-dioxaspiro[4.5]decan-7-ol in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have potent anticonvulsant and antiepileptic effects in animal models, making it a promising candidate for the development of new treatments for these conditions.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-3-1-2-13(10-14)11-15(21)20-16(12-19)4-6-17(7-5-16)22-8-9-23-17/h1-3,10H,4-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPWBVGHNHEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)CC3=CC(=CC=C3)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
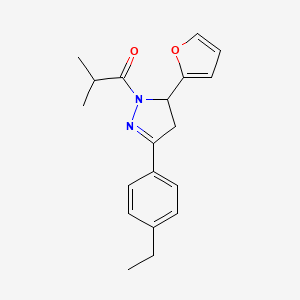
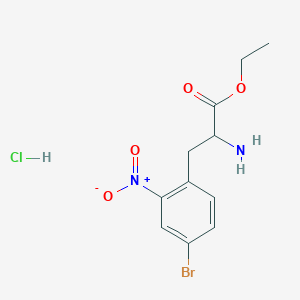
![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)

